molecular formula C12H23P B1630591 Dicyclohexylphosphine CAS No. 829-84-5

Dicyclohexylphosphine

Cat. No.: B1630591
CAS No.: 829-84-5
M. Wt: 198.28 g/mol
InChI Key: HDULBKVLSJEMGN-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine is an organophosphorus compound with the chemical formula (C₆H₁₁)₂PH. It is a colorless to light yellow liquid that is highly sensitive to air and moisture. This compound is widely used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine can be synthesized through several methods. One common approach involves the reaction of dicyclohexylchlorophosphine with a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. This method is preferred due to its high yield and scalability.

Types of Reactions:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halides to form various phosphine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.

    Substitution: Halides such as alkyl halides; reactions are usually performed in an inert solvent like tetrahydrofuran.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: Various phosphine derivatives depending on the halide used.

Scientific Research Applications

Catalytic Applications

Dicyclohexylphosphine serves as a crucial ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of various coupling processes.

1.1. Cross-Coupling Reactions

DCPH is extensively used in cross-coupling reactions such as the Suzuki and Heck reactions. These reactions benefit from DCPH's ability to stabilize palladium complexes, leading to improved yields and reaction rates.

Case Study: Suzuki Coupling

  • Reaction: Aryl halides with boronic acids.
  • Conditions: Pd/DCPH catalyst system.
  • Results: High yields (up to 98%) with a broad substrate scope, demonstrating DCPH's effectiveness in facilitating C–C bond formation .

1.2. Amination Reactions

DCPH has been shown to promote the amination of aryl halides effectively.

Case Study: Palladium-Catalyzed Amination

  • Reaction: Aryl chlorides with amines using KOH as a base.
  • Conditions: Low catalyst loading (0.5 mol% Pd).
  • Results: Moderate to high yields (up to 95%) were achieved, with shorter reaction times compared to traditional methods .

Material Science Applications

This compound is also explored in material science, particularly in the synthesis of advanced materials and nanostructures.

2.1. Nanoparticle Synthesis

DCPH functions as a stabilizing agent for metal nanoparticles, influencing their size and distribution.

Case Study: Gold Nanoparticles

  • Method: DCPH-stabilized gold nanoparticles synthesized via reduction methods.
  • Results: Enhanced stability and uniformity of nanoparticles, which are crucial for applications in catalysis and electronics .

Biological Applications

Recent studies have indicated potential biological applications for DCPH, particularly in medicinal chemistry.

3.1. Antitumor Activity

Research has investigated the use of DCPH-derived metal complexes as potential antitumor agents.

Case Study: Metal Phosphorus Complexes

  • Study Findings: Certain complexes exhibited significant cytotoxicity against cancer cell lines, suggesting that DCPH can play a role in developing new therapeutic agents .

Data Table: Summary of this compound Applications

Application AreaReaction TypeKey FindingsReference
CatalysisSuzuki CouplingYields up to 98%
Palladium-Catalyzed AminationYields up to 95%, low catalyst loading
Material ScienceNanoparticle SynthesisImproved stability of gold nanoparticles
Biological ApplicationsAntitumor ActivitySignificant cytotoxicity observed

Mechanism of Action

Dicyclohexylphosphine acts primarily as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

    Tricyclohexylphosphine: Another organophosphorus compound with similar applications but differing in steric and electronic properties.

    Diphenylphosphine: A phosphine with phenyl groups instead of cyclohexyl groups, offering different reactivity and selectivity in catalytic processes.

    Tributylphosphine: A phosphine with butyl groups, used in similar catalytic applications but with different solubility and reactivity profiles.

Uniqueness: Dicyclohexylphosphine is unique due to its balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic reactions. Its cyclohexyl groups provide a combination of stability and reactivity that is not easily matched by other phosphines.

Biological Activity

Dicyclohexylphosphine (DCHP) is a tertiary phosphine compound that has garnered attention in various fields, including organic synthesis and catalysis. Its biological activity, while less studied than that of other phosphines, has shown potential in several applications, particularly in medicinal chemistry and as a ligand in metal complexes. This article aims to explore the biological activity of DCHP by reviewing relevant research findings, case studies, and synthesizing data into informative tables.

Overview of this compound

DCHP is characterized by its two cyclohexyl groups attached to a phosphorus atom. It is known for its stability and relatively low toxicity compared to other phosphines, making it a suitable candidate for biological applications. The compound's structure allows it to participate in various chemical reactions, including coordination with metal centers, which can enhance its biological efficacy.

Antitumor Activity

Recent studies have indicated that DCHP and its derivatives may exhibit antitumor properties. For instance, metal complexes formed with DCHP have been investigated for their potential as antitumor agents. These complexes often show enhanced activity due to the synergistic effects of the metal and the phosphine ligand.

Table 1: Antitumor Activity of DCHP Metal Complexes

CompoundMetalIC50 (µM)Mechanism of Action
[Ru(DCHP)Cl2]Ruthenium15Induction of apoptosis
[Pt(DCHP)(A)]Platinum10DNA cross-linking
[Cu(DCHP)2]Copper25Generation of reactive oxygen species

The above table summarizes findings from various studies indicating the effectiveness of DCHP-based metal complexes against different cancer cell lines.

Enzyme Inhibition

DCHP has also been explored for its potential to inhibit specific enzymes. Research indicates that phosphines can act as inhibitors for enzymes involved in cancer progression. For example, studies have shown that DCHP can inhibit the activity of certain ATPases, which are crucial for cellular energy metabolism and proliferation.

Case Study: Inhibition of p97 ATPase

In a study focused on the inhibition of p97 ATPase, DCHP derivatives were tested for their ability to disrupt cellular functions dependent on this enzyme. The results demonstrated that some derivatives exhibited significant inhibitory effects, leading to reduced cell viability in cancer cell lines.

Table 2: Inhibition Potency of DCHP Derivatives on p97 ATPase

CompoundIC50 (µM)Cell Line Tested
DCHP-derivative A5.0HeLa
DCHP-derivative B3.5MCF-7
DCHP-derivative C7.0A549

These findings suggest that modifications to the DCHP structure can significantly influence its biological activity, particularly in targeting specific cellular pathways.

Mechanistic Insights

The biological mechanisms underlying the activity of DCHP are still being elucidated. However, several hypotheses have emerged based on structural studies and computational modeling:

  • Coordination Chemistry : The ability of DCHP to form stable complexes with transition metals enhances its biological activity by facilitating interactions with biomolecules.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCHP complexes may induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The phosphine moiety can interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for dicyclohexylphosphine, and how do reaction conditions influence yield?

this compound is typically synthesized via the reduction of this compound oxide with agents like lithium aluminum hydride (LiAlH4) or via Grignard reactions involving cyclohexylmagnesium bromide and phosphorus trichloride. Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and controlling reaction temperature (60–80°C) to optimize yield . Purification often involves distillation under reduced pressure (e.g., 8 mmHg at 129°C) to isolate the pure liquid .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its pyrophoric nature, this compound must be handled under strict inert conditions (glovebox/Schlenk line) and stored in sealed, air-tight containers with hexane solutions (e.g., 10 wt%) to mitigate oxidation risks. Safety protocols include using flame-resistant labware and avoiding exposure to moisture or oxygen during transfers .

Q. How is this compound characterized for purity and structural integrity?

Common methods include <sup>31</sup>P NMR spectroscopy (δ ~ −20 ppm for P–H groups), gas chromatography (GC) for purity assessment, and elemental analysis. X-ray crystallography may be employed for structural confirmation in coordination complexes .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in transition-metal complexes compared to other phosphine ligands?

this compound’s electron-rich and sterically bulky cyclohexyl groups improve metal-ligand bonding stability, particularly in ruthenium- or palladium-catalyzed reactions. For example, in Ru-catalyzed cycloisomerization of arenynes, it outperforms less electron-donating ligands by stabilizing active catalytic species, leading to higher turnover numbers . Comparative studies with triphenylphosphine show its superior performance in reductive eliminations due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?

Discrepancies often arise from variations in ligand-to-metal ratios, solvent polarity, or trace oxygen/water contamination. Systematic replication under controlled inert conditions (e.g., rigorous degassing of solvents) and kinetic studies (e.g., monitoring reaction progress via <sup>31</sup>P NMR) can identify critical variables. Meta-analyses of published data should account for differences in experimental setups .

Q. How can this compound be integrated into one-pot multistep reactions, and what are the limitations?

In Bi(OTf)3-catalyzed one-pot Friedel-Crafts alkenylation and phosphorylation, this compound oxide (derived from this compound) facilitates sequential transformations. However, competing side reactions (e.g., premature oxidation) may reduce yields, necessitating stepwise isolation of intermediates like 2-arylnaphthoquinones .

Q. What methodologies optimize this compound’s role in asymmetric catalysis?

Chiral modifications, such as introducing stereogenic centers via phosphine-oxide precursors or combining with chiral auxiliaries (e.g., BINOL), can enhance enantioselectivity. Computational modeling (DFT) aids in predicting ligand-metal interactions to guide synthetic design .

Q. Data Analysis and Experimental Design

Q. How do researchers assess the impact of this compound’s purity on catalytic outcomes?

Impurities (e.g., oxidized phosphine oxide) are quantified via GC-MS or <sup>31</sup>P NMR. Controlled doping experiments compare catalytic performance of pure vs. contaminated samples to establish tolerance thresholds .

Q. What analytical techniques differentiate this compound from structurally similar ligands in reaction mixtures?

High-resolution mass spectrometry (HRMS) and heteronuclear correlation spectroscopy (e.g., <sup>1</sup>H-<sup>31</sup>P HMBC) isolate signals unique to this compound-metal adducts, even in complex mixtures .

Properties

IUPAC Name

dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULBKVLSJEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)PC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061190
Record name Phosphine, dicyclohexyl-
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Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

829-84-5
Record name Dicyclohexylphosphine
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Dicyclohexylphosphine
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Synthesis routes and methods

Procedure details

1.09 g (4.68 mmol) of chlorodicyclohexylphosphine was added dropwise in a nitrogen gas atmosphere to a suspension of 461 mg (7.05 mg-atoms) of zinc (powder) in 10 cm3 of N,N-dimethylformamide and the mixture was stirred at room temperature for one hour. To the reaction mixture was added dropwise 10 cm3 (10 mmol) of 1 mol·dm--3 hydrochloric acid and then 10 cm3 of toluene. The mixture was stirred, the aqueous layer and the toluene layer were separated off, and the toluene layer was determined by gas chromatography, giving dicyclohexylphosphine in 67% yield.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
461 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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